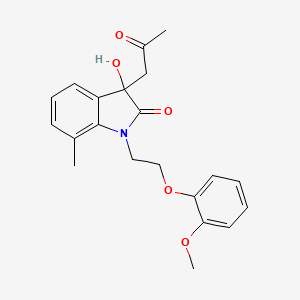
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as HMA-1, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. HMA-1 belongs to the class of indolinones, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Analysis and Metabolite Detection
- Gas-Chromatographic Measurement of Urinary Metabolites : Studies on urinary phenolic and indolic metabolites using gas-liquid chromatography have been extended, with conditions devised to minimize O-methylation during preparation of methyl ester derivatives, improving quantitation and allowing measurement of indolic compounds at concentrations present in normal urine (Karoum et al., 1969).
Biological Activities and Therapeutic Potentials
- Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease : Carbamate derivatives of indolines, including indoline-3-propionic acids and esters, have shown scavenging activity against different radicals and significant protection against cytotoxicity in cardiomyocytes and neuronal cells. They also exhibit acetyl (AChE) and butyryl (BuChE) cholinesterase inhibitory activities, suggesting potential for Alzheimer's disease treatment (Yanovsky et al., 2012).
Chemical Structure and Properties
- Structural Analysis of Oxoindole Alkaloids : Research on the structure of oxoindole alkaloids, including analysis of molecular geometry, bonding, and intramolecular hydrogen bonding, provides insights into their chemical properties and potential interactions (Mukhopadhyyay et al., 1998).
properties
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-7-6-8-16-19(14)22(20(24)21(16,25)13-15(2)23)11-12-27-18-10-5-4-9-17(18)26-3/h4-10,25H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGQDFIGPHGCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

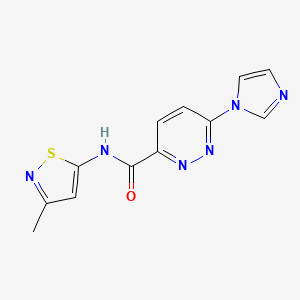
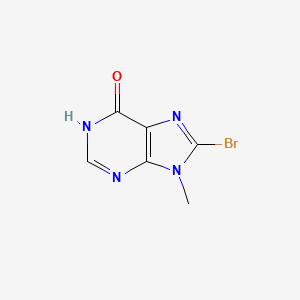
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
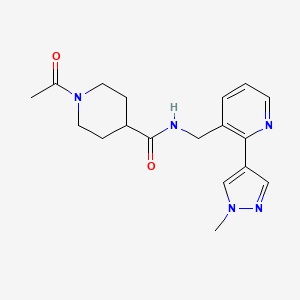
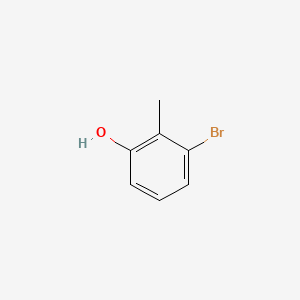
![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
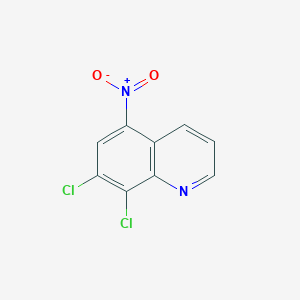
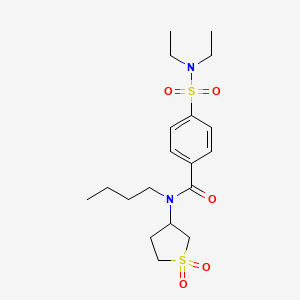
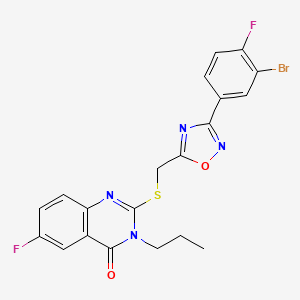
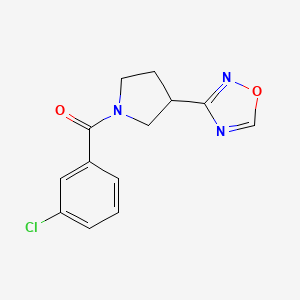
![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)
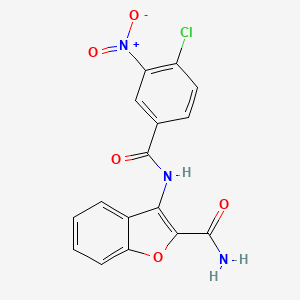
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)